molecular formula C6H6O5 B027249 (R)-(+)-2-Acetoxysuccinic anhydride CAS No. 79814-40-7

(R)-(+)-2-Acetoxysuccinic anhydride

Cat. No.: B027249
CAS No.: 79814-40-7
M. Wt: 158.11 g/mol
InChI Key: SSWJHSASZZAIAU-SCSAIBSYSA-N
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Description

®-(+)-2-Acetoxysuccinic anhydride is a chiral compound that plays a significant role in organic synthesis. It is an anhydride derivative of succinic acid, featuring an acetoxy group at the second carbon position. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

®-(+)-2-Acetoxysuccinic anhydride, also known as ®-2,5-dioxotetrahydrofuran-3-yl acetate, is a type of carboxylic acid derivative . The primary targets of this compound are molecules that contain an -NH2 group, such as ammonia and primary amines . These targets play a crucial role in various biochemical reactions, serving as nucleophiles that can attack the carbonyl carbon of the anhydride .

Mode of Action

The interaction of ®-(+)-2-Acetoxysuccinic anhydride with its targets involves a nucleophilic acyl substitution reaction . The nucleophile (-NH2 group) attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate . This intermediate then collapses, resulting in the removal of the leaving group . The overall process involves the substitution of the nucleophile for the leaving group .

Biochemical Pathways

The action of ®-(+)-2-Acetoxysuccinic anhydride affects several biochemical pathways. It is involved in the formation of carboxylic acid derivatives, including amides, esters, and others . These derivatives are formed through nucleophilic acyl substitution reactions . The compound’s action can also lead to the hydrolysis of anhydrides, converting them back to their parent carboxylic acids .

Pharmacokinetics

The general reactivity of carboxylic acid derivatives like this compound is known to be influenced by the electronegativity of the leaving group . More electronegative leaving groups can withdraw electron density from the carbonyl, thereby increasing its electrophilicity and potentially influencing the compound’s bioavailability .

Result of Action

The molecular and cellular effects of ®-(+)-2-Acetoxysuccinic anhydride’s action are largely dependent on the specific biochemical context. In general, its action can lead to the formation of various carboxylic acid derivatives, which can have diverse roles in cellular processes . Additionally, its ability to undergo hydrolysis can influence the balance of carboxylic acids and their derivatives within the cell .

Action Environment

The action, efficacy, and stability of ®-(+)-2-Acetoxysuccinic anhydride can be influenced by various environmental factors. For instance, the presence of water can lead to the hydrolysis of the anhydride, which can be an unwanted side reaction . Therefore, steps are often taken to keep the system “dry” or water-free . Additionally, the compound’s reactivity can be influenced by the presence of other molecules that can act as nucleophiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-2-Acetoxysuccinic anhydride typically involves the reaction of succinic anhydride with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve purification steps such as recrystallization to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of ®-(+)-2-Acetoxysuccinic anhydride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also minimizes human intervention, reducing the risk of contamination and improving safety.

Chemical Reactions Analysis

Types of Reactions

®-(+)-2-Acetoxysuccinic anhydride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: Reacts with water to form succinic acid and acetic acid.

    Reduction: Can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine.

    Hydrolysis: Performed under acidic or basic conditions, often using dilute hydrochloric acid or sodium hydroxide.

    Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Succinic Acid and Acetic Acid: Products of hydrolysis.

    Alcohols: Resulting from reduction reactions.

Scientific Research Applications

®-(+)-2-Acetoxysuccinic anhydride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Succinic Anhydride: Lacks the acetoxy group and is less reactive.

    Acetic Anhydride: Does not contain the succinic acid moiety and has different reactivity.

    Maleic Anhydride: Contains a double bond, making it more reactive in certain reactions.

Uniqueness

®-(+)-2-Acetoxysuccinic anhydride is unique due to its chiral nature and the presence of both succinic and acetoxy groups. This combination of features makes it a versatile reagent in organic synthesis, capable of participating in a variety of chemical reactions.

Biological Activity

(R)-(+)-2-Acetoxysuccinic anhydride is a chiral compound with significant implications in organic synthesis and medicinal chemistry. Its unique structural features allow it to play a crucial role in various biological activities, particularly in the synthesis of optically active molecules and as a reactive intermediate in biochemical processes.

Chemical Structure and Properties

  • Molecular Formula : C₆H₆O₅
  • Molecular Weight : 158.11 g/mol
  • Melting Point : 56°C to 58°C
  • Solubility : Reacts in water, moisture-sensitive

The compound is characterized by a cyclic anhydride structure formed from two acetoxy groups, which contributes to its reactivity and utility in various applications, including asymmetric acylation reactions and as a protecting group in organic synthesis .

1. Chiral Building Block

This compound serves as a chiral building block in the synthesis of various optically active compounds. Its chirality is essential for introducing defined stereocenters into target molecules, which is critical for their biological activity and function.

2. Asymmetric Acylation Reactions

The compound acts as a chiral acylating agent, facilitating asymmetric acylation reactions. This process allows for the introduction of acetyl groups onto nucleophiles while preserving their chirality, which is vital for synthesizing enantiopure compounds necessary for pharmaceutical applications .

3. Reactivity with Biological Macromolecules

This compound interacts with biological macromolecules such as proteins and nucleic acids. Its electrophilic nature enables it to form covalent bonds with nucleophiles present in biological targets, potentially influencing biological systems or serving as a tool in drug design .

Case Study 1: Synthesis of Chiral Amino Alcohols

Recent research has demonstrated the utility of this compound in the synthesis of chiral vicinal amino alcohol derivatives. The study reported yields ranging from 47% to 98% with enantiomeric excess (ee) values between 50% and 98%, showcasing its effectiveness as a chiral reagent under Lewis acid catalysis .

Reaction TypeYield (%)Enantiomeric Excess (%)
Chiral Amino Alcohol Synthesis47-9850-98

Case Study 2: Interaction with Acetic Acid Bacteria

In another study focusing on acetic acid bacteria, this compound was implicated in metabolic pathways involving succinyl-CoA. The compound's role in biochemical reactions highlights its potential influence on microbial metabolism and resistance mechanisms against acetic acid .

Research Findings

Research indicates that this compound can be utilized effectively in various synthetic pathways, particularly those requiring chirality. Studies have shown that it can act as both a protecting group and a reactive intermediate, enhancing its versatility in organic synthesis.

Summary of Key Findings:

  • Acts as a chiral building block for optically active compounds.
  • Functions as a chiral acylating agent in asymmetric reactions.
  • Interacts with biological macromolecules, influencing drug design.
  • Demonstrates significant utility in the synthesis of chiral amino alcohols with high yields and enantiomeric purity.

Properties

IUPAC Name

[(3R)-2,5-dioxooxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWJHSASZZAIAU-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431121
Record name (R)-(+)-2-Acetoxysuccinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79814-40-7
Record name (3R)-3-(Acetyloxy)dihydro-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79814-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(+)-2-Acetoxysuccinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

250 g (1.86 mole) of malic acid are dissolved in 500 ml of acetic anhydride and a further 1 ml of concentrated sulphuric acid is added thereto. The mixture is then heated at 140° C. for four hours. Finally, it is concentrated in vacuo and the residue is fractionally distilled. 2-acetoxysuccinic acid anhydride is obtained in a 60% yield. Boiling point at 0.01 torr: 108° to 113° C.; melting point: 56° C.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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